An In-Depth Technical Guide to 4-Aminoindole Hydrochloride: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 4-Aminoindole Hydrochloride: Chemical Properties, Structure, and Applications
Abstract: 4-Aminoindole is a pivotal heterocyclic compound, serving as a foundational structural motif and a versatile building block in the landscape of medicinal chemistry and drug discovery. The indole nucleus, of which it is a derivative, is a privileged scaffold found in numerous biologically active agents.[1][2] This technical guide provides an in-depth exploration of 4-Aminoindole and its commonly used hydrochloride salt, targeting researchers, scientists, and drug development professionals. We will dissect its chemical and physical properties, molecular structure, and spectroscopic signatures. Furthermore, this guide will detail a field-proven synthesis protocol, explain the rationale behind key procedural steps, and survey its critical applications as a precursor to a wide array of targeted therapeutic agents.
Physicochemical and Structural Properties
4-Aminoindole is an aromatic heterocyclic organic compound consisting of a fused benzene and pyrrole ring system, with an amino group substituted at the C4 position.[3] It is typically handled as a solid, which can range in appearance from greenish-grey to tan or white to off-white powder.[3][4] While many properties are reported for the free base (CAS: 5192-23-4), it is often supplied and used as the hydrochloride salt (CAS: 174854-93-4) to improve stability and handling.[5][6]
Key Physicochemical Data
The following table summarizes the core properties of 4-Aminoindole. Data for the hydrochloride salt is included where available; otherwise, properties of the free base are provided as a primary reference.
| Property | Value | Source(s) |
| IUPAC Name | 1H-Indol-4-amine | [7] |
| Synonyms | 4-Indolamine, (Indol-4-yl)amine | [7][8] |
| CAS Number | 5192-23-4 (Free Base); 174854-93-4 (Hydrochloride) | [5][6][7] |
| Molecular Formula | C₈H₈N₂ (Free Base) | [5][7] |
| Molecular Weight | 132.16 g/mol (Free Base) | [5][7][9] |
| Appearance | Greenish-grey to tan or white/off-white powder | [3][4] |
| Melting Point | 106-109 °C (lit.) | [4][5][7] |
| Boiling Point | 354.0 ± 15.0 °C at 760 mmHg (Predicted) | [4][5] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone | [3][5] |
| pKa | 18.23 ± 0.30 (Predicted) | [3][4] |
Molecular Structure & Spectroscopic Characterization
The structural identity and purity of 4-Aminoindole are unequivocally confirmed through a combination of modern spectroscopic techniques. Understanding its expected spectral signature is critical for reaction monitoring and quality control.
Caption: Chemical structure of 4-Aminoindole (1H-Indol-4-amine).
Expert Spectroscopic Analysis
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a set of distinct signals. Protons on the benzene ring (C5, C6, C7) will appear as multiplets in the aromatic region (~6.5-7.5 ppm). The protons on the pyrrole ring (C2, C3) will also resonate in the aromatic region but may be distinguished by their coupling patterns. A broad singlet corresponding to the indole N-H proton will typically appear downfield (>8.0 ppm), while the two protons of the C4-amino group will present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.[10][11]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms of the indole core, confirming the molecular asymmetry. The chemical shifts will be characteristic of sp²-hybridized carbons in an aromatic system, with the carbon attached to the amino group (C4) and those adjacent to the pyrrole nitrogen showing predictable shifts.[11]
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorbances include N-H stretching bands: a sharp, single peak around 3400-3500 cm⁻¹ for the indole N-H and a pair of bands (symmetric and asymmetric stretching) around 3300-3400 cm⁻¹ for the primary amino (-NH₂) group. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region.[10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For 4-Aminoindole, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (132.16), providing definitive confirmation of the compound's composition.[12]
Synthesis and Purification
Several synthetic routes to 4-Aminoindole exist, but a widely adopted and reliable method is the chemical reduction of the precursor, 4-nitroindole.[13] This transformation is efficiently achieved using classical reducing agents like iron powder in an acidic medium.[4]
Caption: Workflow for the synthesis of 4-Aminoindole via reduction of 4-nitroindole.
Detailed Experimental Protocol: Synthesis of 4-Aminoindole
This protocol is adapted from established literature procedures.[4][13] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
4-Nitroindole (1.0 g, 6.17 mmol)
-
Iron powder (1.20 g, 21.58 mmol)
-
Glacial Acetic Acid (2.47 mL, 43.19 mmol)
-
Ethanol (20 mL)
-
Ethyl Acetate
-
Water (Deionized)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Eluent: 1% Methanol in Dichloromethane
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 4-nitroindole (1.0 g) and ethanol (20 mL). Stir the solution to dissolve the starting material.
-
Addition of Reagents : Sequentially add iron powder (1.20 g) followed by glacial acetic acid (2.47 mL) to the solution.
-
Expert Insight: The combination of a metal (iron) and an acid creates an in-situ reducing environment (Béchamp reduction). This is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups to primary amines with high functional group tolerance.
-
-
Reflux : Heat the reaction mixture to reflux and maintain for approximately 14 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.
-
Extraction : Disperse the resulting residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer with ethyl acetate to maximize yield.
-
Expert Insight: This liquid-liquid extraction separates the organic product from inorganic salts (iron salts) and other aqueous-soluble impurities.
-
-
Drying and Filtration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the desiccant.
-
Concentration : Concentrate the filtrate by rotary evaporation to yield the crude product.
-
Purification : Purify the crude product by silica gel column chromatography using a 1% methanol/dichloromethane mixture as the eluent.
-
Expert Insight: Column chromatography separates the target compound from any unreacted starting material or byproducts based on polarity, yielding a high-purity final product.
-
-
Final Product : Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent by rotary evaporation to yield pure 4-aminoindole. An expected yield is approximately 82% (0.815 g).[4]
Preparation of 4-Aminoindole Hydrochloride
To convert the free base to its hydrochloride salt, dissolve the purified 4-aminoindole in a suitable solvent such as diethyl ether. Add a solution of hydrochloric acid (e.g., 6 N HCl or HCl in ether) dropwise with stirring until precipitation is complete.[14] The resulting solid can be isolated by vacuum filtration, washed with fresh solvent, and dried under vacuum.[14]
Applications in Research and Drug Discovery
4-Aminoindole is not typically an end-product but rather a high-value intermediate. Its structure, featuring a reactive amino group on the versatile indole scaffold, makes it a prime starting point for synthesizing complex molecules with significant biological activity.[15]
Caption: 4-Aminoindole as a key building block in therapeutic agent synthesis.
Key Therapeutic Targets and Applications:
-
Oncology : The indole scaffold is integral to many anti-cancer agents. 4-Aminoindole is used to prepare inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[4][7] It is also a precursor for potent tubulin polymerization inhibitors, which disrupt cell division in cancer cells.[16]
-
Immunology and Inflammation : It serves as a starting material for synthesizing inhibitors of Protein Kinase C θ (PKCθ), a key enzyme in T-cell activation, as well as dual inhibitors of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX), which are central to inflammatory pathways.[4][7]
-
Infectious Diseases : 4-Aminoindole derivatives have been developed as non-peptidic HIV protease inhibitors, representing a critical class of antiretroviral drugs.[4][7] It is also a reactant for preparing inhibitors of bacterial thymidylate synthase, a target for antimicrobial agents.[4][7]
-
Pain and Neurology : The compound is used in the synthesis of Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) antagonists, which are investigated for the treatment of chronic pain.[7]
Safety, Handling, and Storage
Proper handling of 4-Aminoindole hydrochloride is essential to ensure laboratory safety. It is classified as an irritant and requires careful management.
-
GHS Hazard Classification :
-
Hazard Statements :
-
Recommended Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] Ensure handling occurs in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[17]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][17] The compound is noted to be air-sensitive; for long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) and protected from light is recommended.[3][4][9] Incompatible with strong oxidizing agents.[8]
Conclusion
4-Aminoindole hydrochloride stands as a compound of significant strategic importance in the field of synthetic and medicinal chemistry. Its well-characterized physicochemical properties, predictable spectroscopic profile, and established synthetic protocols make it a reliable and valuable tool for researchers. Its true power lies in its role as a versatile scaffold, enabling the construction of diverse and complex molecules aimed at critical biological targets. For professionals in drug discovery, a thorough understanding of 4-Aminoindole's chemistry and handling is fundamental to leveraging its full potential in the development of next-generation therapeutics.
References
-
4-Aminoindole | CAS#:5192-23-4 | Chemsrc. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]
- Preparation method of 4-aminoindole. (2013). Google Patents.
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
-
A New Synthesis of 4-Hydroxyindole. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Zhang, Y., et al. (2025). Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates. Chemical Communications, 76. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. (2022). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]
-
Discovery of 4-Amino and 4-Hydroxy-1-aroylindoles as Potent Tubulin Polymerization Inhibitors. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. (n.d.). SynOpen. Retrieved January 23, 2026, from [Link]
-
Synthesis of a Series of Diaminoindoles. (2012). The Journal of Organic Chemistry, 77(17), 7538–7544. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Molecules, 25(16), 3633. [Link]
-
Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. (2024). Retrieved January 23, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. (2022). YouTube. Retrieved January 23, 2026, from [Link]
-
Supporting information Indoles - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Aminoindole | 5192-23-4 [chemicalbook.com]
- 5. 4-Aminoindole | CAS#:5192-23-4 | Chemsrc [chemsrc.com]
- 6. biosynth.com [biosynth.com]
- 7. 4-Aminoindole 97 5192-23-4 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
